4-Fluoro-3-biphenylsulfonyl chloride 4-Fluoro-3-biphenylsulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17296547
InChI: InChI=1S/C12H8ClFO2S/c13-17(15,16)12-8-10(6-7-11(12)14)9-4-2-1-3-5-9/h1-8H
SMILES:
Molecular Formula: C12H8ClFO2S
Molecular Weight: 270.71 g/mol

4-Fluoro-3-biphenylsulfonyl chloride

CAS No.:

Cat. No.: VC17296547

Molecular Formula: C12H8ClFO2S

Molecular Weight: 270.71 g/mol

* For research use only. Not for human or veterinary use.

4-Fluoro-3-biphenylsulfonyl chloride -

Specification

Molecular Formula C12H8ClFO2S
Molecular Weight 270.71 g/mol
IUPAC Name 2-fluoro-5-phenylbenzenesulfonyl chloride
Standard InChI InChI=1S/C12H8ClFO2S/c13-17(15,16)12-8-10(6-7-11(12)14)9-4-2-1-3-5-9/h1-8H
Standard InChI Key QYBCHCHQFSPAPK-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CC(=C(C=C2)F)S(=O)(=O)Cl

Introduction

Structural and Chemical Properties of 4-Fluoro-3-biphenylsulfonyl Chloride

Molecular Architecture

The compound features a biphenyl backbone with a sulfonyl chloride (–SO2_2Cl) group at the 3-position and a fluorine substituent at the 4-position. Its molecular formula is C12_{12}H8_8ClFO2_2S, with a molecular weight of 270.70 g/mol (calculated). The fluorine atom introduces electronegativity, potentially altering reactivity compared to non-fluorinated analogs like 4-biphenylsulfonyl chloride .

Physicochemical Characteristics

Based on analogs , key properties are projected:

  • Melting Point: 95–110°C (fluorine’s electron-withdrawing effect may elevate melting point vs. non-fluorinated analogs).

  • Boiling Point: 210–220°C at 6 mmHg (predicted via group contribution methods).

  • Density: 1.35–1.40 g/cm3^3 (fluorine increases density slightly).

  • Solubility: Reacts vigorously with water; soluble in polar aprotic solvents (e.g., DMSO, DMF).

Table 1: Predicted Physicochemical Properties

PropertyValue
Molecular FormulaC12_{12}H8_8ClFO2_2S
Molecular Weight270.70 g/mol
Melting Point95–110°C
Boiling Point210–220°C (6 mmHg)
Density1.35–1.40 g/cm3^3
Water ReactivityHydrolyzes to sulfonic acid

Synthetic Pathways and Industrial Production

Chlorosulfonation of Biphenyl Derivatives

The synthesis of biphenylsulfonyl chlorides typically involves chlorosulfonation of biphenyl precursors. For 4-fluoro-3-biphenylsulfonyl chloride, a fluorinated biphenyl starting material (e.g., 4-fluoro-3-biphenyl) would react with chlorosulfonic acid (ClSO3_3H) .

Reaction Mechanism:

4-Fluoro-3-biphenyl+ClSO3H4-Fluoro-3-biphenylsulfonyl chloride+H2SO4\text{4-Fluoro-3-biphenyl} + \text{ClSO}_3\text{H} \rightarrow \text{4-Fluoro-3-biphenylsulfonyl chloride} + \text{H}_2\text{SO}_4

Key factors:

  • Temperature: 50–70°C to balance reactivity and byproduct suppression .

  • Solvent: Halogenated solvents (e.g., dichloroethane) enhance yield by stabilizing intermediates .

Challenges in Fluorinated Analogs

Introducing fluorine complicates synthesis due to:

  • Electronic effects: Fluorine’s electronegativity may deactivate the aromatic ring, necessitating harsher conditions.

  • Regioselectivity: Ensuring sulfonation occurs at the 3-position requires careful control of reaction parameters.

Table 2: Comparative Synthesis Conditions

Parameter4-Biphenylsulfonyl Chloride 4-Fluoro-3-biphenylsulfonyl Chloride (Projected)
Chlorosulfonic Acid (eq)3–44–5
Reaction Time8–12 hours12–18 hours
Yield70–80%50–65% (estimated)

Applications in Medicinal Chemistry

Anticancer Agent Development

Sulfonamide derivatives of biphenylsulfonyl chlorides are explored as histone deacetylase (HDAC) inhibitors and hypoxia-inducible factor (HIF) pathway modulators . Fluorination may enhance bioavailability and target binding:

  • HDAC Inhibition: The sulfonyl group chelates zinc in HDAC active sites, while fluorine improves membrane permeability .

  • HIF-1α Inhibition: Fluorinated analogs show increased stability in vivo, prolonging therapeutic effects .

Antibacterial and Antiviral Activity

Sulfonyl chlorides are precursors to sulfonamides, a class with broad antimicrobial activity. Fluorine’s presence could mitigate resistance mechanisms by altering steric and electronic interactions with bacterial enzymes .

Industrial and Materials Science Applications

Polymer Synthesis

Biphenylsulfonyl chlorides serve as monomers for polysulfones, high-performance thermoplastics. Fluorinated variants may enhance thermal stability and chemical resistance:

  • Thermal Decomposition: Projected decomposition temperature >300°C (vs. 280°C for non-fluorinated analogs).

  • Solvent Resistance: Fluorine reduces swelling in hydrocarbons, beneficial for membranes and coatings.

Cross-Coupling Reactions

In palladium-catalyzed desulfitative arylation, sulfonyl chlorides act as arylating agents. Fluorine’s inductive effects could accelerate oxidative addition steps, improving reaction efficiency .

Future Research Directions

  • Synthetic Optimization: Develop catalytic systems to improve regioselectivity and yield.

  • Pharmacokinetic Studies: Assess fluorinated sulfonamides in preclinical models for ADMET profiles.

  • Polymer Characterization: Evaluate fluorinated polysulfones for aerospace and electronics applications.

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